

Thermochemical data for Silver(I) fluoride, including enthalpy of formation

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Compound of Interest

Compound Name: Silver(I) fluoride

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Thermochemical Properties of Silver(I) Fluoride: A Technical Guide

This technical guide provides a comprehensive overview of the key thermochemical data for **Silver(I) Fluoride** (AgF), with a particular focus on its enthalpy of formation. The information is intended for researchers, scientists, and professionals in drug development who require accurate thermodynamic values for this compound. This document summarizes quantitative data, outlines the general principles of experimental methodologies for determining these values, and provides a visualization of the energetic relationships involved in the formation of AgF.

Thermochemical Data for Silver(I) Fluoride

The following tables summarize the key thermochemical properties of **Silver(I) Fluoride** in its solid state at standard conditions (298.15 K and 1 bar). The data presented are collated from various reputable sources.

Table 1: Standard Molar Enthalpy, Gibbs Free Energy of Formation, and Entropy

Thermochemical Property	Symbol	Value	Units
Standard Molar Enthalpy of Formation	$\Delta_f H^\ominus_{298}$	-206	kJ/mol
Standard Molar Gibbs Free Energy of Formation	$\Delta_f G^\ominus$	-187.9	kJ/mol
Standard Molar Entropy	S^\ominus_{298}	83.7	J/(mol·K)

Sources:[\[1\]](#)[\[2\]](#)

Table 2: Other Thermodynamic and Physical Properties

Property	Symbol	Value	Units
Molar Heat Capacity	C	48.1	J/(mol·K)
Melting Point	435	°C	
Boiling Point	1159	°C	
Density (at 15 °C)	5.852	g/cm ³	
Molar Mass	126.8666	g/mol	

Sources:[\[1\]](#)[\[2\]](#)

Experimental Protocols and Methodologies

While detailed, step-by-step experimental protocols for the direct calorimetric determination of the enthalpy of formation of **Silver(I) Fluoride** are not readily available in the public domain, the reported values are typically determined using a combination of experimental techniques and thermodynamic cycles. The primary methods referenced in the literature are solution calorimetry and the application of the Born-Haber cycle.

Solution Calorimetry

Solution calorimetry is a common experimental technique used to determine the enthalpy change of chemical reactions in a solution. For a substance like AgF, this would typically involve measuring the heat evolved or absorbed when the compound undergoes a specific reaction in a solvent within a highly insulated container (a calorimeter).

A general procedure would involve:

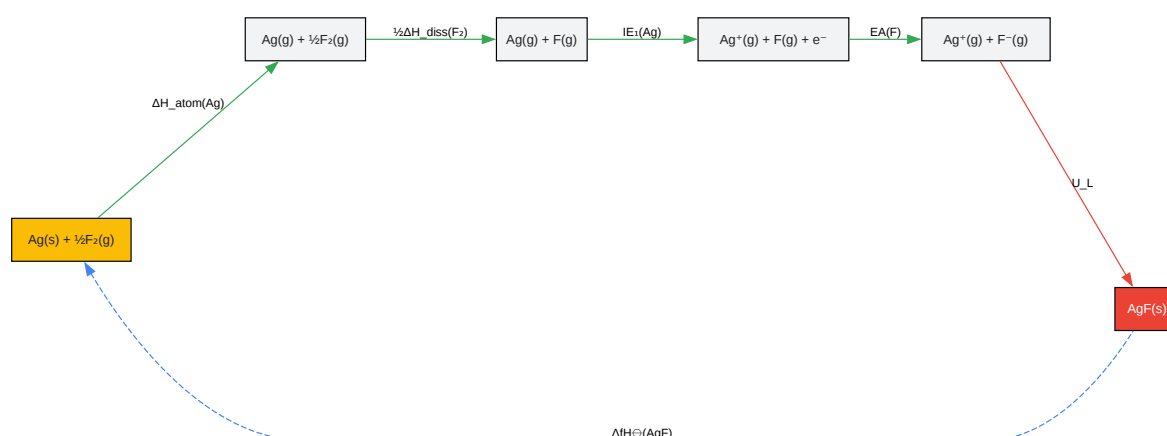
- **Calorimeter Calibration:** The heat capacity of the calorimeter is determined by performing a reaction with a known enthalpy change or by using an electrical heater to introduce a known amount of heat.
- **Reaction Measurement:** A precisely weighed sample of a reactant is introduced into the calorimeter containing a solvent or another reactant solution. For instance, the enthalpy of precipitation of AgF could be measured by reacting aqueous solutions of silver nitrate and a fluoride salt.
- **Temperature Monitoring:** The temperature change of the solution is meticulously recorded over time until the reaction is complete and thermal equilibrium is re-established.
- **Enthalpy Calculation:** The heat of the reaction is calculated from the temperature change, the heat capacity of the calorimeter and its contents, and the amount of the limiting reactant.

The enthalpy of formation of AgF can then be derived from the measured enthalpy of reaction using Hess's Law, in conjunction with the known standard enthalpies of formation of the other reactants and products in the reaction series.

Born-Haber Cycle

The Born-Haber cycle is a theoretical model that applies Hess's Law to calculate the lattice energy of an ionic solid. Conversely, if the lattice energy is known (either from theoretical calculations or other experimental data), the cycle can be used to determine the standard enthalpy of formation. The cycle relates the enthalpy of formation of the ionic compound to the energies of the individual steps involved in its formation from the constituent elements in their standard states.

The diagram below illustrates the Born-Haber cycle for the formation of **Silver(I) Fluoride**.



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Caption: Born-Haber cycle for the formation of **Silver(I) Fluoride**.

The cycle comprises the following steps:

- Atomization of Silver ($\Delta H_{\text{atom}}(\text{Ag})$): The enthalpy change to convert one mole of solid silver into gaseous silver atoms.
- Dissociation of Fluorine ($\frac{1}{2}\Delta H_{\text{diss}}(\text{F}_2)$): The enthalpy change to break the bonds in half a mole of fluorine gas to produce one mole of gaseous fluorine atoms.
- First Ionization Energy of Silver ($\text{IE}_1(\text{Ag})$): The energy required to remove one electron from each atom in one mole of gaseous silver to form gaseous silver ions.

- Electron Affinity of Fluorine (EA(F)): The energy change that occurs when one mole of gaseous fluorine atoms each acquires an electron to form gaseous fluoride ions.
- Lattice Energy (UL): The enthalpy change when one mole of solid **Silver(I) Fluoride** is formed from its constituent gaseous ions.
- Standard Enthalpy of Formation ($\Delta_f H^\ominus(\text{AgF})$): The overall enthalpy change for the formation of one mole of AgF(s) from its elements in their standard states.

According to Hess's Law, the enthalpy of formation is the sum of the energies of these individual steps:

$$\Delta_f H^\ominus(\text{AgF}) = \Delta H_{\text{atom}}(\text{Ag}) + \frac{1}{2} \Delta H_{\text{diss}}(\text{F}_2) + \text{IE}_1(\text{Ag}) + \text{EA}(\text{F}) + \text{UL}$$

By experimentally determining the values for atomization, dissociation, ionization energy, and electron affinity, and either calculating the lattice energy theoretically or determining it through other experimental means, the standard enthalpy of formation can be calculated.

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References

- 1. Silver(I) fluoride - Wikipedia [en.wikipedia.org]
- 2. Silver(I) fluoride - Sciencemadness Wiki [sciencemadness.org]
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